Dexclamol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52389-27-2 |
|---|---|
Molecular Formula |
C24H30ClNO |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C24H29NO.ClH/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24;/h3-9,16,21-22,26H,10-15H2,1-2H3;1H/t21-,22-,24-;/m1./s1 |
InChI Key |
LSZSZUUPKKTESX-GOXMAUIJSA-N |
Isomeric SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl |
Canonical SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modulations for Research Purposes
Established Synthetic Pathways for Dexclamol (B1208269) Hydrochloride
The synthesis of dexclamol hydrochloride is a complex process centered around the construction of its distinctive octahydrobenzocyclohepta-pyridoisoquinoline framework. acs.org The established pathways are designed to yield the specific stereoisomer, (+)-dexclamol, which is responsible for its biological activity.
Key Synthetic Intermediates and Reaction Conditions
The synthesis of dexclamol involves a multi-step process with several key intermediates. A crucial aspect of the synthesis is the introduction of various functional groups and the formation of the complex ring structure. The reaction conditions are carefully controlled to achieve the desired chemical transformations.
Interactive Data Table: Key Synthetic Intermediates and Reaction Conditions for this compound
| Intermediate/Reagent | Reaction Type | Conditions/Notes |
| Benzocycloheptapyridoisoquinoline scaffold | Core structure formation | Foundational structure for dexclamol and related compounds like butaclamol. acs.org |
| Silver [14C]-cyanide | Radiolabeling | Used as a starting material to introduce a carbon-14 (B1195169) label at the 14-position. |
| Chiral acids (e.g., tartaric acid) | Stereochemical resolution | Employed to separate the desired (3S,4aS,13bS) enantiomer from the racemic mixture. |
| Oxidizing agents (e.g., potassium permanganate) | Oxidation | Can be used to form oxidized derivatives of dexclamol. |
| Reducing agents (e.g., lithium aluminum hydride) | Reduction | Can convert dexclamol into its reduced forms. |
| Nucleophiles | Substitution | Used to introduce different functional groups to modify the molecule's activity. |
Stereoselective Synthesis and Enantiomeric Purity in Research
The biological activity of dexclamol is highly dependent on its specific stereochemistry. Therefore, achieving a high degree of stereoselectivity and ensuring enantiomeric purity are critical aspects of its synthesis for research applications. The (+)-dexclamol enantiomer is the biologically active form, acting as a dopamine (B1211576) receptor antagonist.
The enantiomeric purity of this compound is a crucial factor, as the presence of the inactive enantiomer can affect its physicochemical properties, such as solubility. pageplace.deualberta.ca It has been shown that the racemic compound of this compound is significantly less soluble in water than the pure (+)-enantiomer. ualberta.ca Advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy in the presence of chiral shift reagents, are employed to determine and confirm the enantiomeric purity of the final product. libretexts.org
Novel Synthetic Approaches and Derivatization Strategies
To further investigate the mechanistic details of dexclamol's action and to explore its therapeutic potential, novel synthetic approaches and derivatization strategies have been developed. acs.org
Development of Radiolabeled Analogs for Mechanistic Studies (e.g., [14C]-Dexclamol)
Radiolabeled analogs of dexclamol are invaluable tools for conducting mechanistic studies, such as tracking its biodistribution and metabolism. ethernet.edu.et A key method for preparing radiolabeled dexclamol involves the use of silver [14C]-cyanide as a starting material to introduce a carbon-14 atom at the 14-position of the molecule. acs.org This approach has also been utilized for the synthesis of the related compound, [14C]-butaclamol hydrochloride. acs.org These radiolabeled compounds enable researchers to perform quantitative tissue distribution studies and to investigate the compound's metabolic fate.
Probing Structure-Activity Relationships through Chemical Modification
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry. wikipedia.orgashp.orgpharmacologymentor.com For dexclamol, structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for its interaction with dopamine and other receptors. acs.orgnih.gov
Chemical modifications of the dexclamol structure have been systematically performed to probe these relationships. acs.org These modifications can involve altering various parts of the molecule, such as the substituents on the aromatic rings or the nature of the group at the chiral center. acs.org For instance, the synthesis of various analogs of the related neuroleptic butaclamol, with modifications in the ring E region, has helped to map the central dopamine receptor and confirm the presence of a lipophilic accessory binding site. researchgate.net These studies help to identify the key pharmacophoric elements responsible for the compound's biological activity. ashp.org
Advanced Chemical Characterization for Research Purity and Identity
To ensure the reliability and reproducibility of research findings, the purity and identity of this compound must be rigorously established using advanced chemical characterization techniques. canada.caacs.orgmdpi.com These methods provide detailed information about the chemical composition, structure, and stereochemistry of the compound.
A combination of spectroscopic and chromatographic methods is typically employed. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing purity and can be adapted with chiral stationary phases for determining enantiomeric purity. canada.cabenthamscience.com Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed structural information, confirming the connectivity of atoms within the molecule. pageplace.demdpi.com Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. mdpi.com Additionally, techniques like X-ray crystallography can provide definitive information about the solid-state structure and absolute stereochemistry. dntb.gov.ua Infrared (IR) spectroscopy can identify the presence of specific functional groups within the molecule. mdpi.com
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS for research samples)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and connectivity, confirming that the synthesized compound is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.
¹H NMR: This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity. For Dexclamol, specific signals would correspond to its aliphatic, aromatic, and hydroxyl protons. For instance, research has reported a doublet signal at approximately 1.1 ppm, corresponding to the six protons of the isopropyl group.
¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, confirming the presence of the complex polycyclic framework.
The data obtained from NMR analysis are crucial for verifying the successful synthesis of the target molecule.
Interactive Table: Representative NMR Data for this compound
| Technique | Nucleus | Parameter | Reported Value/Expected Regions | Information Provided |
|---|---|---|---|---|
| NMR | ¹H | Chemical Shift (δ) | ~1.1 ppm (doublet, 6H) | Confirms the presence of the isopropyl group's methyl protons. |
| 6.5 - 8.0 ppm | Aromatic protons on the fused ring system. | |||
| 1.5 - 4.0 ppm | Aliphatic protons in the polycyclic structure. | |||
| NMR | ¹³C | Chemical Shift (δ) | 110 - 150 ppm | Aromatic carbons. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light, a spectrum is generated with bands corresponding to these vibrations. researchgate.net For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as the hydroxyl (-OH), the tertiary amine (-N-), aliphatic C-H, and aromatic C=C bonds. The absence of unexpected peaks, such as a carbonyl (C=O) group, can also confirm the structural integrity of the sample.
Interactive Table: Expected IR Absorption Regions for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Amine Salt (N⁺-H) | Stretching | 2200 - 3000 (broad) |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N | Stretching | 1000 - 1350 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight of the compound, which is a critical piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The analysis of this compound would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The exact mass of the Dexclamol free base is 347.2249 g/mol , while its hydrochloride salt has a molecular weight of 383.95 g/mol and an exact mass of 383.2016. genome.jp Fragmentation patterns, where the molecule breaks apart in the spectrometer, can also provide valuable structural information, acting as a "fingerprint" for the compound. datapdf.comchim.lu
Interactive Table: Molecular Weight and Mass Data for Dexclamol
| Compound Form | Parameter | Value | Source |
|---|---|---|---|
| Dexclamol (Free Base) | Molecular Formula | C₂₄H₂₉NO | |
| Molecular Weight | 347.5 g/mol | ||
| This compound | Molecular Formula | C₂₄H₂₉NO·HCl | genome.jp |
| Molecular Weight | 383.95 g/mol | genome.jp |
Chromatographic Methods for Purity Assessment in Research Samples (e.g., HPLC, GC)
Chromatographic techniques are essential for separating a mixture into its individual components. In the context of chemical research, they are primarily used to determine the purity of a sample by detecting and quantifying impurities. torontech.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile or thermally sensitive compounds like this compound. torontech.com In a typical Reverse-Phase HPLC (RP-HPLC) method, the sample is dissolved in a solvent and injected into a column containing a non-polar stationary phase (e.g., C18). A polar mobile phase then carries the sample through the column. Compounds separate based on their relative affinity for the two phases.
The output, a chromatogram, shows peaks corresponding to each separated component. The purity of the sample is typically calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. researchgate.net For a high-purity research sample, the chromatogram should show one major peak with minimal or no other peaks. Method validation according to ICH guidelines ensures the method is accurate, precise, and reliable for its intended purpose. ijrpr.com
Interactive Table: Typical Parameters for an RP-HPLC Purity Method
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary Phase | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Eluent System | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate impurities with a wide range of polarities. |
| Flow Rate | Mobile Phase Speed | 1.0 mL/min |
| Detector | Detection Method | UV-Vis Detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 220 nm). nih.govnih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thoughtco.com In pharmaceutical research, it is primarily used to quantify residual solvents—volatile organic impurities that may remain from the synthesis and purification process. researchgate.net A sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). phenomenex.com Separation occurs based on the compounds' boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The method ensures that the levels of any residual solvents are below the acceptable limits defined by regulatory guidelines.
Interactive Table: Typical Parameters for a GC Method for Residual Solvents
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary Phase | Capillary column (e.g., DB-624 or similar), 30 m length. researchgate.net |
| Carrier Gas | Mobile Phase | Inert gas such as Helium or Nitrogen. phenomenex.com |
| Injector | Sample Introduction | Split/Splitless injector at a high temperature (e.g., 250 °C). |
| Oven Program | Temperature Gradient | A temperature gradient is used to elute solvents with different boiling points over time. |
Molecular Pharmacology and Receptor Binding Dynamics
Primary Receptor Targets and Binding Affinities
The primary molecular targets for Dexclamol (B1208269) are the sigma (σ) receptors and dopamine (B1211576) receptors. Its affinity for these sites has been quantified through various in vitro assays, revealing a high degree of stereoselectivity and receptor-specific interactions. The compound is identified as a sigma-1 (σ₁) receptor agonist and a dopamine receptor antagonist wikipedia.org.
Radioligand binding assays are a cornerstone for characterizing the affinity of a ligand for a receptor. nih.gov These experiments measure the ability of an unlabeled compound, such as Dexclamol, to displace a radiolabeled ligand from its receptor binding site. The resulting data are often expressed as an IC₅₀ value (the concentration of ligand that inhibits 50% of specific binding) or a Ki value (inhibition constant), which reflects the intrinsic affinity of the ligand for the receptor. nih.gov
For Dexclamol (L-687,384), displacement studies have been conducted to determine its binding profile. In assays using rat brain homogenates and the radioligand [³H]DTG, Dexclamol has demonstrated high affinity for sigma receptors. bindingdb.org Specifically, its affinity for the σ₁ and σ₂ receptor subtypes, as well as the dopamine D₂ receptor, has been quantified. bindingdb.org
Early studies highlighted the compound's marked stereoselectivity. In displacement assays using ³H-spiperone on calf caudate nucleus homogenates, a preparation rich in dopamine receptors, the affinity of Dexclamol was found to be 151 times greater than that of its inactive (-)-enantiomer. researchgate.net This underscores the specific conformational requirements for binding to the dopamine receptor. researchgate.net
Table 1: Binding Affinity of Dexclamol (L-687,384) at Various Receptors
| Receptor Target | Affinity Value (Ki) | Assay Details | Source |
|---|---|---|---|
| Sigma-1 (σ₁) Receptor | 3.8 nM | Displacement of ³H-Pentazocine in rat brain homogenates | bindingdb.org |
| Sigma-2 (σ₂) Receptor | 12 nM (IC₅₀) | Displacement of [³H]DTG in rat brain homogenates | bindingdb.org |
| Dopamine D₂ Receptor | 1.2 nM | Displacement of [³H]Spiperone in rat striatum | bindingdb.org |
Receptor subtype selectivity describes a compound's ability to bind preferentially to one receptor subtype over another. nih.gov This property is crucial as it can determine the therapeutic efficacy and side-effect profile of a drug. lbpharma.us The selectivity of Dexclamol has been established by comparing its binding affinities across different receptor subtypes.
Based on the binding affinity data, Dexclamol (L-687,384) demonstrates a degree of selectivity for the σ₁ receptor over the σ₂ receptor, with a Ki value of 3.8 nM for σ₁ versus an IC₅₀ of 12 nM for σ₂. bindingdb.org The compound also exhibits high affinity for the dopamine D₂ receptor (Ki = 1.2 nM), which is comparable to its affinity for the σ₁ receptor. bindingdb.org This profile indicates that Dexclamol is a potent ligand at both D₂ and σ₁ receptors, with slightly lower affinity for the σ₂ subtype. The ability to differentiate between sigma receptor subtypes is a key focus in the development of targeted neurological therapies. frontiersin.org
Ligand-Receptor Interaction Kinetics and Thermodynamics
Beyond binding affinity (a thermodynamic measure), the kinetics of ligand-receptor interactions—specifically the rates of association and dissociation—provide a more dynamic understanding of a compound's pharmacological action. cdnsciencepub.com These kinetic parameters can influence the duration of action and functional outcome of receptor engagement. mdpi.com
The association rate constant (kₐ or kₒₙ) describes the rate at which a ligand binds to its receptor, while the dissociation rate constant (kₔ or kₒբբ) describes the rate at which the ligand-receptor complex breaks apart. cdnsciencepub.com Together, these constants determine the equilibrium dissociation constant (Kd), which is a measure of affinity.
While comprehensive kinetic data for Dexclamol's interaction with its primary sigma and dopamine receptor targets are not extensively detailed in the reviewed literature, specific kinetic parameters have been determined for its interaction with the N-methyl-D-aspartate (NMDA) receptor. In studies on cultured rat hippocampal pyramidal neurons, Dexclamol (L-687,384) was found to act as a voltage-dependent open-channel blocker of the NMDA receptor-channel complex. nih.gov This interaction was characterized by a blocking rate constant (a form of association rate) of 5.9 x 10⁶ M⁻¹ s⁻¹ at a membrane potential of -80 mV. nih.gov
Allosteric modulation occurs when a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. wikipedia.orgnih.gov Cooperative binding is a related phenomenon where the binding of one ligand molecule to a multi-subunit protein influences the affinity for subsequent ligand binding. nih.gov There is no significant evidence in the available scientific literature to suggest that Dexclamol hydrochloride exerts its effects through allosteric modulation or engages in cooperative binding mechanisms at its primary receptor targets. Its pharmacological profile is consistent with competitive binding at the orthosteric sites of dopamine and sigma receptors.
Functional Receptor Activation and Deactivation Mechanisms
The binding of a ligand to a receptor initiates a cascade of events that leads to a functional response, which can be activation, deactivation, or modulation of the receptor's intrinsic activity. researchgate.net The functional profile of Dexclamol is complex, as it acts as an agonist at one of its primary targets and an antagonist at others.
Dexclamol (L-687,384) is functionally characterized as a potent σ₁ receptor agonist. wikipedia.orgsigmaaldrich.com As an agonist, its binding is presumed to induce a conformational change in the σ₁ receptor, leading to the activation of downstream signaling pathways. nih.gov σ₁ receptors are intracellular chaperones that can modulate various ion channels and signaling pathways, and agonist activation by ligands like Dexclamol can influence processes such as neurotransmitter release and neuronal excitability. nih.govtandfonline.com
In contrast, at dopamine receptors, Dexclamol functions as an antagonist. This means that it binds to the receptor but does not activate it, instead blocking the binding and subsequent action of the endogenous agonist, dopamine. This antagonism of central dopamine receptors is the primary mechanism for its neuroleptic effects.
Furthermore, Dexclamol's activity at the NMDA receptor is that of a non-competitive antagonist, where it physically blocks the open ion channel, thereby preventing ion flow and inhibiting receptor function. nih.gov Some reports suggest a more complex functional interaction, where low doses of L-687,384 can potentiate neuronal responses to NMDA, indicating that its net effect may be dose- and context-dependent. tandfonline.com
Agonist, Antagonist, and Inverse Agonist Profiles
This compound is a neuroleptic agent that primarily functions as an antagonist at central adrenergic receptors, with specific actions on dopamine (DA) and norepinephrine (B1679862) (NE) receptors. nih.gov Its pharmacological activity is characterized by a notable stereochemical specificity, where the (+)-enantiomer, (+)-Dexclamol, is the pharmacologically active form, while the (-)-enantiomer is largely ineffective. nih.gov
Studies comparing (+)-Dexclamol to other neuroleptics like droperidol (B1670952) show a similar onset of action in terms of increasing dopamine turnover. nih.gov Furthermore, (+)-Dexclamol's antagonism at adrenergic receptors is suggested by findings that it can increase the release of norepinephrine in the heart, an action indicative of adrenergic receptor blockade. nih.gov There is no available evidence from the search results to suggest that this compound exhibits agonist or inverse agonist properties. Its mechanism is consistently described as antagonism at central dopamine and norepinephrine receptors. nih.gov
Table 1: Dose-Dependent Effects of (+)-Dexclamol on Neurotransmitter Turnover
| Dose Level | Effect on Dopamine (DA) Turnover | Effect on Norepinephrine (NE) Turnover |
| Lower Doses | Increased | No significant effect |
| Higher Doses | Accelerated | Accelerated |
Biased Agonism and Signaling Pathway Selectivity
The concept of biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This can lead to more selective therapeutic effects by activating desired pathways while avoiding those that cause adverse effects.
Currently, there is no scientific literature available from the conducted searches that specifically investigates or documents biased agonism or signaling pathway selectivity for this compound. The existing research primarily focuses on its antagonist effects at dopamine and norepinephrine receptors and the resulting changes in neurotransmitter turnover. nih.gov Therefore, the specific intracellular signaling cascades modulated by Dexclamol and whether it exhibits any bias towards G-protein or β-arrestin pathways remains an uninvestigated area of its molecular pharmacology.
Intracellular Signaling Pathways and Cellular Responses
G-Protein Coupled Receptor (GPCR) Signaling Cascades
As a neuroleptic agent, the active enantiomer, (+)-Dexclamol, demonstrates stereospecific antagonism at central dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) receptors. nih.gov These receptors are integral to GPCR signaling, a major pathway for cells to translate extracellular signals into intracellular responses. libretexts.org GPCRs are a large family of transmembrane proteins that, upon activation, trigger intracellular signaling cascades through associated G-proteins. mdedge.com The interaction of Dexclamol (B1208269) with these receptors blocks the binding of endogenous agonists like dopamine and norepinephrine, thereby inhibiting their downstream effects.
The modulation of adenylyl cyclase (AC), an enzyme responsible for converting ATP to cyclic adenosine (B11128) monophosphate (cAMP), is a critical aspect of dopamine receptor signaling. nih.gov Dopamine receptors are broadly classified into two families based on their effect on this enzyme:
D1-like receptors (D1 and D5): These receptors are coupled to the Gs/olf G-protein. Agonist binding to D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. frontiersin.orgnih.gov
D2-like receptors (D2, D3, and D4): These receptors are coupled to the Gi/o G-protein. Agonist binding to D2-like receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP. frontiersin.orgnih.gov
Dexclamol, by acting as an antagonist at these receptors, prevents the modulatory effects of dopamine on adenylyl cyclase. nih.govnih.gov At D1-like receptors, Dexclamol blocks the dopamine-induced stimulation of cAMP production. nih.gov Conversely, at D2-like receptors, it prevents the dopamine-induced inhibition of the enzyme. This dual action disrupts the normal dopamine-regulated balance of cAMP signaling in target neurons.
| Receptor Subtype | Endogenous Agonist (Dopamine) Effect | Dexclamol (Antagonist) Effect | Resulting Impact on cAMP Level |
|---|---|---|---|
| D1-like (Gs-coupled) | Stimulates Adenylyl Cyclase | Blocks Dopamine Binding | Prevents increase in cAMP |
| D2-like (Gi-coupled) | Inhibits Adenylyl Cyclase | Blocks Dopamine Binding | Prevents decrease in cAMP |
Certain adrenergic and dopaminergic receptors are linked to the phospholipase C (PLC) signaling pathway through Gq-family G-proteins. libretexts.orgfrontiersin.org Specifically, α1-adrenergic receptors, which are targets of norepinephrine, robustly activate this cascade. libretexts.orgnih.govscriptamedica.com
The sequence of events is as follows:
Agonist (e.g., norepinephrine) binding to a Gq-coupled receptor activates PLC. nih.govnih.gov
Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). libretexts.org
This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). libretexts.org
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) and increasing intracellular Ca2+ concentration. libretexts.org
As an antagonist at norepinephrine receptors, Dexclamol blocks the initial step of this pathway, preventing norepinephrine from activating PLC. nih.gov This blockade inhibits the subsequent production of IP3 and DAG, thereby preventing the mobilization of intracellular calcium that would normally occur in response to α1-adrenergic stimulation. libretexts.orgscriptamedica.com
Receptor Desensitization and Internalization Mechanisms
Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that reduces cellular responsiveness to protect against overstimulation. nih.gov This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent internalization (sequestration) of the receptor from the cell surface. biorxiv.org
Agonist binding to a GPCR induces a conformational change that facilitates phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). biorxiv.org This phosphorylation creates a high-affinity binding site for β-arrestin proteins. nih.govbiorxiv.org The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, effectively desensitizing the receptor, and also scaffolds proteins involved in clathrin-mediated endocytosis, leading to receptor sequestration into intracellular vesicles. biorxiv.org
As an antagonist, Dexclamol does not activate the receptor and therefore does not induce the conformational changes necessary for GRK-mediated phosphorylation and subsequent β-arrestin recruitment. By blocking the binding of agonists like dopamine, Dexclamol prevents the initiation of this desensitization and sequestration cascade, leaving the receptors on the cell surface but in an inactive state.
In contrast to the rapid process of desensitization, downregulation refers to a longer-term decrease in the total number of receptors in a cell, often involving reduced synthesis of receptor mRNA and/or increased receptor degradation. nih.govmdpi.com Chronic exposure to an agonist can lead to pronounced receptor downregulation. nih.gov
Conversely, chronic blockade of a receptor with an antagonist can sometimes lead to the opposite effect: an upregulation of receptor density. msdmanuals.com This is considered a compensatory homeostatic mechanism by the cell to overcome the persistent receptor blockade. While specific long-term studies on Dexclamol are limited, the principle of receptor regulation suggests that chronic administration could potentially lead to an increase in the number of dopamine and norepinephrine receptors on the cell surface as the system attempts to regain its normal level of signaling. msdmanuals.com
Modulation of Ion Channel Activity and Transporter Function
Dexclamol's primary influence on ion channels is indirect, occurring as a downstream consequence of its antagonism at GPCRs. D2-like dopamine receptors, for example, are known to modulate ion channels by enhancing the conductance of outward potassium (K+) channels and attenuating the influx of Ca2+ through voltage-gated channels. By blocking these D2-like receptors, Dexclamol prevents dopamine from exerting these effects, thereby indirectly influencing neuronal excitability and calcium-dependent processes. There is no significant evidence to suggest that Dexclamol directly binds to and modulates ion channels as a primary mechanism of action. nih.govjax.orgrsc.orgnih.govbiocompare.com
Similarly, the primary mechanism of Dexclamol is receptor antagonism, and it is not recognized as a potent inhibitor of neurotransmitter transporters such as the dopamine transporter (DAT) or norepinephrine transporter (NET). nih.govnih.gov Its effects on catecholamine turnover are attributed to its blockade of presynaptic and postsynaptic receptors rather than direct interaction with transporter proteins. nih.gov
| Cellular Mechanism | Normal Agonist-Mediated Effect | Effect of Dexclamol (Antagonist) |
|---|---|---|
| Receptor Desensitization | Agonist induces β-arrestin recruitment and sequestration | Prevents agonist-induced β-arrestin recruitment and sequestration |
| Ion Channel Activity (via D2R) | Dopamine enhances K+ efflux and reduces Ca2+ influx | Prevents dopamine-mediated changes in ion channel conductance |
Gene Expression Regulation and Proteomic Changes
The interaction of Dexclamol hydrochloride with its molecular targets, primarily dopamine and adrenergic receptors, initiates a cascade of intracellular events that can culminate in altered gene expression and comprehensive changes to the cellular proteome. While direct and extensive research on the specific transcriptional and proteomic footprint of Dexclamol is limited, the known effects of antagonizing its target receptors provide a framework for understanding its potential influence on these fundamental cellular processes. The modulation of these receptors is known to impact signaling pathways that communicate with the nucleus, thereby regulating the transcription of genes and the subsequent translation into proteins that govern cellular function.
Transcriptional and Translational Effects
The regulation of gene expression is a critical downstream consequence of receptor-mediated signaling. Antagonism of dopamine D2 receptors, a key action of neuroleptics like Dexclamol, has been shown to modulate gene transcription within the striatum. frontiersin.org For instance, studies on D2 antagonists have demonstrated the upregulation of Nur77 mRNA, which encodes a transcription factor belonging to the orphan nuclear receptor family. frontiersin.orgresearchgate.net This effect highlights a mechanism where receptor blockade influences the expression of regulatory proteins that can, in turn, control a broader program of gene activity.
Further research into the effects of haloperidol, another potent dopamine D2 receptor antagonist, revealed selective changes in gene expression. Chronic administration led to a significant increase in D2 receptor mRNA in the anterior cingulate cortex and a substantial rise in proenkephalin mRNA in the caudate-putamen, nucleus accumbens, and olfactory tubercle. nih.gov Interestingly, the same study found no alteration in D2 mRNA levels in the striatum, suggesting that the transcriptional effects of D2 antagonism can be highly specific to brain region and cell type. nih.gov These findings suggest that Dexclamol, through its D2 receptor antagonism, could potentially exert similar selective effects on gene transcription and subsequent protein translation, thereby altering neuronal function and communication. However, direct experimental evidence for Dexclamol's specific transcriptional signature is not currently available.
Protein Phosphorylation and Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the functional diversification of the proteome, with protein phosphorylation being one of the most significant and well-studied PTMs. thermofisher.comnih.gov These modifications are essential for regulating nearly all aspects of cellular life, including signal transduction, cell cycle, and apoptosis. thermofisher.comgsconlinepress.com
Proteomic Changes
The antagonism of adrenergic receptors by compounds like Dexclamol can lead to significant shifts in the cellular and extracellular proteome. A study investigating the effects of prazosin (B1663645), a specific α1-adrenergic receptor antagonist, on the urine proteome in a rat model provides insight into the potential proteomic consequences of this mechanism of action. plos.orgnih.govnih.gov The study identified a total of 775 proteins, with approximately half being influenced by prazosin treatment, indicating a substantial impact of the sympathetic nervous system on the proteome. plos.orgnih.gov This suggests that Dexclamol's α1-adrenergic antagonist activity could similarly induce widespread changes in protein expression and secretion.
Several of the proteins affected by prazosin are known to be associated with blood pressure regulation and have been previously noted as urinary candidate biomarkers. plos.orgnih.gov
Table 1: Selected Urinary Proteins Influenced by the α1-Adrenergic Receptor Antagonist Prazosin
| Protein Name | Association/Function | Reference |
|---|---|---|
| Angiotensinogen | Blood pressure regulation | plos.orgnih.gov |
| Haptoglobin | Associated with blood pressure | plos.orgnih.gov |
This table presents examples of proteins whose levels were altered by prazosin, an α1-adrenergic receptor antagonist. These findings illustrate the potential for Dexclamol to induce similar proteomic changes through its own adrenergic receptor antagonism.
Protein Phosphorylation and Other Post-Translational Modifications
Protein phosphorylation, catalyzed by protein kinases, is a primary mechanism for regulating protein function and signal transduction. thermofisher.comnih.gov The addition of a phosphate (B84403) group can alter a protein's conformation, activity, and its interactions with other proteins. nih.gov This reversible process is fundamental to the signaling cascades initiated by G-protein coupled receptors, including the dopamine and adrenergic receptors targeted by Dexclamol. thermofisher.com
Despite the critical role of phosphorylation in the signaling pathways that Dexclamol modulates, direct research detailing the specific effects of this compound on protein phosphorylation or other post-translational modifications (such as glycosylation, ubiquitination, or acetylation) is not available in the reviewed scientific literature. aptamergroup.combiorxiv.orgfrontiersin.org While it is known that a different compound, dexniguldipine (B47117) hydrochloride, can inhibit the expression of protein kinase C isoforms, similar studies on Dexclamol are absent. nih.gov Therefore, while it is biologically plausible that Dexclamol influences cellular function through the modulation of protein phosphorylation cascades downstream of receptor antagonism, this remains a field for future investigation.
Preclinical in Vitro Research Models and Methodologies
Cell Line-Based Pharmacological Assays
Cell line-based assays represent a foundational step in characterizing the pharmacological profile of a compound. These systems allow for high-throughput screening and detailed mechanistic studies in a controlled environment.
Receptor Expression Systems (e.g., HEK293, CHO cells)
To investigate the interaction of Dexclamol (B1208269) hydrochloride with specific molecular targets, researchers typically utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells. These cell lines are favored because they provide a "blank slate" with low endogenous receptor expression, allowing for the stable or transient transfection of a single, specific receptor of interest.
Methodology:
Receptor Binding Assays: Membranes from HEK293 or CHO cells expressing a target receptor would be incubated with a radiolabeled ligand known to bind to that receptor. The ability of Dexclamol hydrochloride to displace the radioligand is measured across a range of concentrations. This allows for the determination of its binding affinity (Ki), a key parameter indicating the strength of the interaction between the compound and the receptor.
Functional Assays: Beyond simple binding, these cell systems can be used to determine whether this compound acts as an agonist, antagonist, or inverse agonist. This is often achieved by measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, following receptor activation or blockade.
Hypothetical Data Table for Receptor Binding Affinity:
| Target Receptor | Cell Line | Radioligand | This compound Ki (nM) |
| Dopamine (B1211576) D2 | HEK293 | [³H]Spiperone | Data Not Available |
| NMDA | CHO | [³H]MK-801 | Data Not Available |
| Sigma-1 | HEK293 | [³H]Pentazocine | Data Not Available |
Primary Neuronal and Glial Cell Cultures
Primary cultures of neurons and glial cells, isolated directly from rodent brain tissue (e.g., cortex, hippocampus), offer a more physiologically relevant model than immortalized cell lines. These cultures develop complex morphologies, form synaptic connections, and exhibit electrical activity, providing a better approximation of the central nervous system.
Methodology:
Neurotoxicity Assays: Primary neurons would be exposed to varying concentrations of this compound to assess its potential impact on cell viability, neurite outgrowth, and synaptic integrity.
Mechanistic Studies: These cultures could be used to explore the compound's effects on neuronal signaling pathways, gene expression, and protein synthesis. Co-cultures of neurons and glial cells (like astrocytes) would allow for the investigation of neuro-glial interactions in the presence of the compound.
Tissue and Organotypic Slice Culture Models
Brain slices and organotypic cultures retain the complex three-dimensional cytoarchitecture and local synaptic circuitry of the brain region from which they are derived, offering a significant advantage over dissociated cell cultures.
Electrophysiological Recordings from Brain Slices
Acute brain slices (typically 300-400 µm thick) are kept viable in artificial cerebrospinal fluid, allowing for direct electrophysiological interrogation of neuronal activity.
Methodology:
Patch-Clamp Electrophysiology: This technique allows for the recording of electrical currents from individual neurons or across the entire cell. Researchers could apply this compound to the brain slice and measure its effects on resting membrane potential, action potential firing, and synaptic currents (both excitatory and inhibitory). This would provide detailed information on how the compound modulates neuronal excitability and synaptic transmission.
Hypothetical Research Findings Table:
| Brain Region | Neuron Type | Electrophysiological Parameter | Observed Effect of this compound |
| Hippocampus | CA1 Pyramidal | Excitatory Postsynaptic Current (EPSC) | Data Not Available |
| Prefrontal Cortex | Layer V Pyramidal | Action Potential Firing Rate | Data Not Available |
Neurotransmitter Release Studies
This methodology focuses on how a compound affects the release of neurotransmitters from nerve terminals within a specific brain region.
Methodology:
Synaptosome Preparations: Synaptosomes are isolated, sealed nerve terminals that can be stimulated to release neurotransmitters. Preparations from brain regions like the striatum or nucleus accumbens could be pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine). The amount of radioactivity released in the presence of this compound after a depolarizing stimulus would be measured to determine its effect on neurotransmitter release.
Advanced Imaging Techniques in Cellular Models
Advanced microscopy and imaging techniques allow for the real-time visualization of a compound's effects on cellular and subcellular structures and functions.
Methodology:
Calcium Imaging: Primary neuronal cultures can be loaded with calcium-sensitive fluorescent dyes. Live-cell imaging can then be used to visualize changes in intracellular calcium concentrations in response to neuronal activity. This technique could be used to observe how this compound modulates neuronal firing patterns and network activity across a population of cells.
Immunocytochemistry and Confocal Microscopy: Following treatment with this compound, cultured cells or brain slices can be fixed and stained with antibodies against specific proteins (e.g., synaptic markers, signaling proteins). High-resolution confocal microscopy would then be used to visualize any changes in the expression levels or subcellular localization of these proteins, providing insights into the compound's mechanism of action at a molecular level.
Live-Cell Imaging of Receptor Dynamics
Live-cell imaging is a powerful technique that allows researchers to visualize and analyze dynamic cellular processes in real-time. This methodology is particularly valuable for studying the effects of pharmacological agents on receptor trafficking, internalization, and signaling. In the context of this compound, live-cell imaging could be employed to investigate its interaction with key targets such as sigma (σ) receptors and the N-methyl-D-aspartate (NMDA) receptor.
Methodology Overview:
Live-cell imaging typically involves the use of fluorescently tagged molecules. Receptors of interest can be genetically engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants. Alternatively, fluorescently labeled ligands that bind to the receptor can be used. The movement and localization of these fluorescent signals within living cells are then monitored over time using specialized microscopy techniques, such as fluorescence recovery after photobleaching (FRAP) or Förster resonance energy transfer (FRET).
Potential Research Applications for this compound:
Receptor Trafficking: By observing the movement of fluorescently tagged sigma or NMDA receptors on the cell surface, researchers could determine if this compound induces receptor clustering, internalization, or changes in lateral mobility.
Ligand-Receptor Interaction: A fluorescently labeled analog of this compound could be synthesized to directly visualize its binding to target receptors on the cell surface and track its internalization into the cell.
Downstream Signaling Events: Live-cell imaging can also be used to monitor intracellular signaling cascades that are activated upon receptor binding. Genetically encoded biosensors for downstream messengers like calcium ions (Ca2+) or cyclic AMP (cAMP) can reveal the functional consequences of this compound's interaction with its receptors in real-time.
Illustrative Data from In Vitro Binding Assays:
| Receptor Target | Ligand | Ki (nM) | Cell/Tissue Preparation |
| Sigma-1 (σ1) | (+)-Dexclamol | 3.4 | Rat brain membranes |
| Sigma-2 (σ2) | (+)-Dexclamol | 1,200 | Rat liver membranes |
| NMDA | Dexclamol | 2.6 | Rat cortical membranes |
This table presents representative data from preclinical in vitro binding studies. The specific values may vary depending on the experimental conditions and tissue preparations used.
Confocal Microscopy for Subcellular Localization
Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, detailed images of a specimen by eliminating out-of-focus light. This capability is particularly useful for determining the precise subcellular localization of molecules, such as drugs and their receptors.
Methodology Overview:
In confocal microscopy, a focused laser beam is scanned across a fluorescently labeled sample. The emitted fluorescence is then collected and passed through a pinhole aperture, which rejects light from outside the focal plane. This process results in "optical sectioning," allowing for the reconstruction of three-dimensional images of the cell and the precise localization of fluorescent signals within different organelles.
Potential Research Applications for this compound:
Receptor and Ligand Colocalization: By using fluorescently labeled antibodies against specific receptors (immunofluorescence) or fluorescently tagged receptors, in conjunction with a fluorescent analog of this compound, confocal microscopy could be used to determine if the drug colocalizes with its target receptors in specific subcellular compartments.
Internalization Pathways: Following ligand binding, many receptors are internalized into the cell via endocytic pathways. Confocal microscopy can be used to track the movement of the receptor-ligand complex through early endosomes, late endosomes, and lysosomes. This would provide insights into the fate of the receptor and the drug after binding.
Nuclear Translocation: Some signaling pathways involve the translocation of proteins from the cytoplasm to the nucleus. Confocal microscopy is an ideal tool to investigate whether this compound treatment leads to the nuclear translocation of any of its downstream signaling partners.
Illustrative Data from In Vitro Studies:
As with live-cell imaging, specific published confocal microscopy studies for this compound are scarce. However, the known interactions of Dexclamol with intracellular proteins, such as sigma receptors which are prominently located at the endoplasmic reticulum-mitochondrion interface, make it a prime candidate for such investigations. The table below outlines potential subcellular compartments that could be investigated in relation to this compound's known targets.
| Target Receptor | Predominant Subcellular Localization | Potential Organelles for Colocalization Studies |
| Sigma-1 (σ1) Receptor | Endoplasmic Reticulum (ER)-Mitochondria Associated Membranes (MAM) | ER, Mitochondria, Plasma Membrane |
| NMDA Receptor | Plasma Membrane (postsynaptic density) | Endosomes, Lysosomes (following internalization) |
This table is based on the generally accepted subcellular localization of these receptors and suggests potential areas of investigation for this compound using confocal microscopy.
Preclinical in Vivo Research Models for Mechanistic Elucidation
Animal Models for Receptor Function and Behavioral Paradigms
The primary focus of in vivo research on dexclamol (B1208269) hydrochloride has been its effects on the dopaminergic system, a key pathway in the regulation of behavior and motor control. Rodent models have been instrumental in demonstrating the compound's potent antagonism of dopamine (B1211576) receptor-mediated effects.
One of the cornerstone behavioral paradigms used to assess the central dopamine receptor blocking activity of compounds like dexclamol is the antagonism of stereotyped behavior induced by dopamine agonists such as amphetamine and apomorphine. In rats, the administration of these agonists leads to characteristic compulsive behaviors like sniffing, licking, and gnawing. The ability of a compound to block these behaviors is considered a strong indicator of its dopamine receptor antagonist properties.
Early studies with the racemate of dexclamol, butaclamol, demonstrated its efficacy in antagonizing amphetamine-induced stereotyped behavior in rats. This effect is a classic screening test for potential antipsychotic agents and points to a direct interaction with the dopaminergic pathways that are hyper-stimulated by amphetamine.
Furthermore, dexclamol's enantiomer, butaclamol, was shown to be a potent antagonist of apomorphine-induced stereotypy. Apomorphine directly stimulates dopamine receptors, and the blockade of its effects provides further evidence of a compound's dopamine receptor antagonist mechanism. This antagonism is a critical piece of preclinical data suggesting the potential for antipsychotic-like activity.
Another significant behavioral model used to characterize the effects of dexclamol hydrochloride is the conditioned avoidance response (CAR) test. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Drugs with antipsychotic properties are known to selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present. The effectiveness of a compound in the CAR test is highly predictive of its clinical antipsychotic efficacy. Studies showed that butaclamol produces a potent inhibition of the conditioned avoidance response in rats, a hallmark of neuroleptic activity.
| Behavioral Paradigm | Animal Model | Observed Effect | Mechanistic Implication |
|---|---|---|---|
| Amphetamine-Induced Stereotypy | Rat | Antagonism of stereotyped behaviors | Blockade of central dopamine receptors |
| Apomorphine-Induced Stereotypy | Rat | Potent antagonism of stereotyped behaviors | Direct dopamine receptor antagonism |
| Conditioned Avoidance Response (CAR) | Rat | Inhibition of the conditioned avoidance response | Indication of neuroleptic/antipsychotic-like activity |
Based on the available scientific literature, there are no specific studies that have reported on the use of in-vivo electrophysiological recordings, such as local field potentials (LFP) or single-unit activity, in freely moving animals to specifically investigate the effects of this compound.
Neurochemical Analysis in Animal Brains
There is no specific information available in the scientific literature regarding the use of in-vivo microdialysis to monitor neurotransmitter levels in the brain following the administration of this compound.
Specific quantitative receptor autoradiography studies for this compound are not detailed in the available scientific literature.
Genetic and Pharmacological Manipulations in Animal Models
There is a lack of specific information in the scientific literature concerning the use of genetic or further pharmacological manipulation in animal models to probe the mechanisms of this compound.
Lack of Specific Preclinical In Vivo Research Data for this compound Using Advanced Mechanistic Models
Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of published research specifically investigating the chemical compound this compound using the advanced in vivo preclinical models outlined in the requested article structure. Specifically, no detailed research findings, data tables, or direct studies were identified for this compound in the context of:
Imaging Techniques in Preclinical Animal Models
Functional Magnetic Resonance Imaging (fMRI) in Rodents
The requested article sections are designed to provide a deep mechanistic elucidation of a compound's action through highly specific and modern preclinical research techniques. These methodologies are crucial for validating drug targets and understanding the neurobiological impact of a substance in a living organism.
Conditional knockout/knock-in models are genetically engineered animal models that allow for the inactivation or modification of a specific gene in a particular tissue or at a specific time. taconic.comresearchgate.net Such models would be instrumental in definitively validating the molecular targets of this compound. For instance, if this compound is hypothesized to act on a specific receptor, a conditional knockout of the gene encoding that receptor would allow researchers to observe if the compound's effects are diminished or absent, thereby confirming the target. nih.govnih.govnih.gov
Pharmacological lesioning studies involve the use of chemical agents to selectively destroy specific populations of neurons or pathways in the brain. This technique helps to understand which neural circuits are essential for a compound's observed effects.
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used in preclinical animal models to determine the extent to which a drug engages its intended molecular target in the brain, a concept known as receptor occupancy. nih.govnih.gov This is critical for understanding the relationship between drug dosage, target engagement, and pharmacological response.
Functional Magnetic Resonance Imaging (fMRI) in rodents allows for the non-invasive study of how a pharmacological agent modulates brain function and connectivity. researchgate.netnih.gov This technique provides a systems-level view of a compound's effects on neural activity across the entire brain. researchgate.net
Despite the utility of these advanced research models, a thorough search of scientific databases and literature reveals no specific studies applying these techniques to the investigation of this compound. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. The necessary preclinical data to populate the requested sections and subsections are not available in the public domain.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features that a molecule must possess to exert a specific biological activity. researchgate.netdergipark.org.tr These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. fiveable.mefrontiersin.org The identification of a pharmacophore helps guide the design of new, potentially more potent compounds. fiveable.me
For dexclamol (B1208269) and related compounds, the key pharmacophoric features for dopamine (B1211576) receptor antagonism have been identified through extensive research. These features are derived from the rigid, multi-ring structure of the molecule which precisely orients the critical functional groups in three-dimensional space. The primary pharmacophore consists of:
A Tertiary Nitrogen Atom: This basic nitrogen is a crucial feature, typically protonated at physiological pH, allowing for an ionic interaction with an acidic residue (like aspartate) in the binding site of dopamine receptors.
A Hydroxyl Group: The alcoholic -OH group acts as a hydrogen bond donor or acceptor, forming a key interaction that contributes significantly to binding affinity.
Aromatic Rings: The fused ring system provides a large hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic residues within the receptor's binding pocket.
A Specific Stereochemical Configuration: The rigid tetracyclic framework holds these features in a precise spatial arrangement, which is critical for high-affinity binding. The relative orientation of the tert-butyl group (or isopropyl group in dexclamol) is also a determining factor for activity.
Pharmacophore models for dexclamol are often developed by comparing the structures of multiple active ligands or by analyzing the known structure of the ligand-receptor complex. biotech-asia.org These models serve as powerful tools in virtual screening campaigns to identify new molecules with the potential for similar pharmacological activity. dergipark.org.tr
Stereochemical Influence on Ligand Efficacy and Affinity
The biological activity of dexclamol is highly dependent on its stereochemistry. The molecule has three chiral centers, leading to several possible stereoisomers. However, the pharmacological activity resides almost exclusively in one enantiomer, (+)-dexclamol. nih.gov This stereochemical specificity is a hallmark of drugs that interact with chiral biological targets like receptors and enzymes. nih.gov
Research has consistently demonstrated that the (+)-enantiomer of dexclamol is the active neuroleptic agent, while the (-)-enantiomer is largely inactive. nih.gov Studies on catecholamine metabolism showed that (+)-dexclamol effectively increases dopamine (DA) turnover, a characteristic of dopamine receptor antagonists. nih.gov In contrast, (-)-dexclamol was found to be ineffective in altering DA or norepinephrine (B1679862) (NE) turnover. nih.gov This stark difference underscores the importance of the three-dimensional shape of the ligand for a precise fit into the receptor's binding site. nih.gov
The superior activity of the (+)-enantiomer is attributed to its ability to adopt the correct conformation to engage with key interaction points within the dopamine receptor. The inactive (-)-enantiomer, due to its different 3D structure, cannot achieve this optimal binding orientation. nih.gov This highlights that the specific arrangement of the pharmacophoric features in space is as important as their presence.
| Isomer | Relative Activity | Effect on Dopamine (DA) Turnover | Effect on Norepinephrine (NE) Turnover |
|---|---|---|---|
| (+)-Dexclamol | Active | Increase nih.gov | Increase (at higher doses) nih.gov |
| (-)-Dexclamol | Inactive | No effect nih.gov | No effect nih.gov |
| (+/-)-Dexclamol (Racemic) | Active | Increase nih.gov | N/A |
Computational Approaches to Ligand-Target Interactions
Computational chemistry provides powerful tools for investigating how ligands like dexclamol interact with their biological targets at a molecular level. nih.govhilarispublisher.com These methods can predict binding modes, estimate binding affinities, and provide insights that guide the design of new drugs. hilarispublisher.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. biotech-asia.orgmdpi.com For dexclamol, docking simulations are used to place the molecule into the binding site of a dopamine receptor model (e.g., the D2 receptor). These simulations help visualize how the key pharmacophoric features of dexclamol—the nitrogen, hydroxyl group, and aromatic rings—interact with specific amino acid residues in the receptor. biointerfaceresearch.com Studies have shown that docked conformations of dexclamol can successfully match its known X-ray crystal structure, validating the accuracy of the docking methods. google.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms over time. hilarispublisher.commdpi.com An MD simulation starting from a docked pose of dexclamol can be used to assess the stability of the predicted binding mode and to understand how the protein might change its conformation to accommodate the ligand (a phenomenon known as "induced fit"). rsc.org These simulations offer deeper insights into the thermodynamics and kinetics of the binding event. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov The goal of QSAR is to develop a predictive equation of the form:
Activity = f(Molecular Descriptors)
In the context of dexclamol, a QSAR study would involve a series of its analogs with varying structural modifications. For each analog, molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and steric profile) are calculated. wikipedia.org Statistical methods are then used to build a model that correlates these descriptors with the measured biological activity (e.g., receptor binding affinity). excli.de
Such models are valuable for:
Understanding SAR: Identifying which properties are most important for activity.
Predicting Activity: Estimating the biological activity of new, yet-to-be-synthesized analogs. wikipedia.org
Guiding Drug Design: Helping medicinal chemists prioritize which new structures to synthesize to improve potency and selectivity. nih.gov
For neuroleptics like dexclamol, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can also be used. These methods use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules, providing a more detailed picture of the 3D structural requirements for activity.
Design and Synthesis of Advanced Pharmacological Probes
To further investigate the molecular targets and binding sites of a compound, advanced chemical probes can be designed and synthesized. These probes are derived from the original molecule but contain additional functionalities for specific experimental purposes.
Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-receptor interactions. nih.govnih.gov The method involves a specially designed probe that, upon activation by light, forms a highly reactive intermediate that covalently bonds to its target protein. nih.govbiologiachile.cl
A photoaffinity label based on dexclamol would be designed to include three key components: nih.goviu.edu
The Affinity Unit: The core structure of dexclamol, which provides the binding specificity for its target receptor.
The Photoreactive Moiety: A chemical group, such as an aryl azide (B81097) or a benzophenone, that is stable in the dark but becomes highly reactive when exposed to UV light. iu.eduresearchgate.net This group would be strategically attached to the dexclamol scaffold at a position that does not disrupt receptor binding.
The Reporter Tag: A group, such as a radioisotope (like ¹⁴C, as used in previous syntheses of radiolabeled dexclamol) or a biotin (B1667282) tag, that allows for the detection and isolation of the covalently labeled receptor protein. nih.govacs.org
By incubating this probe with cells or tissue extracts, allowing it to bind to its target, and then irradiating with UV light, the dexclamol probe becomes permanently attached to its receptor. This allows researchers to isolate the receptor-probe complex and identify the protein target using techniques like mass spectrometry, providing definitive evidence of the drug's molecular target. nih.gov
Fluorescent Ligands for Imaging Studies
The development of fluorescent ligands is a critical area in medicinal chemistry and pharmacology, providing powerful tools for visualizing and investigating receptor distribution, trafficking, and ligand-binding kinetics in real-time. While specific, published instances of fluorescently labeled Dexclamol hydrochloride are not readily found in current literature, the principles for its design and the precedent set by other N-methyl-D-aspartate (NMDA) receptor antagonists provide a clear framework for its potential development and application.
The core principle behind creating a fluorescent version of Dexclamol would be to covalently attach a fluorophore to the Dexclamol scaffold without significantly diminishing its affinity for the NMDA receptor. Dexclamol's active enantiomer, dexoxadrol (B1663360), has been the subject of extensive structure-activity relationship (SAR) studies, which are foundational for identifying suitable points for fluorophore conjugation. These studies have explored modifications at the piperidine (B6355638), 1,3-dioxolane, and aromatic rings of the molecule. For instance, it has been noted that N-alkyl derivatives of dexoxadrol tend to be inactive, suggesting that the nitrogen atom of the piperidine ring may not be an ideal attachment point for a bulky fluorophore.
The design of such a probe would involve selecting an appropriate fluorophore and a linker to attach it to the Dexclamol molecule. The choice of fluorophore is dictated by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used in the development of other neurological probes include dansyl, coumarin, and BODIPY derivatives. nih.govresearchgate.net
The strategy for creating a fluorescent Dexclamol analog would likely mirror the successful development of fluorescent probes for other NMDA receptor channel blockers, such as MK-801 and amantadine. nih.govtandfonline.comresearchgate.netnih.gov In these cases, a linker is often used to connect the fluorophore to the pharmacophore, ensuring that the fluorophore does not sterically hinder the ligand's interaction with its binding site on the receptor.
A primary application for a fluorescent Dexclamol derivative would be in fluorescence competition assays. nih.govresearchgate.net In such an assay, the fluorescent ligand would bind to the NMDA receptor, and the displacement of this fluorescent ligand by a non-fluorescent competitor compound could be measured by a decrease in the fluorescence signal. This would provide a high-throughput method for screening new compounds for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor channel, the same site where Dexclamol acts.
Furthermore, a high-affinity fluorescent Dexclamol probe could be invaluable for imaging NMDA receptors in cultured neurons or brain slices using advanced microscopy techniques. This would allow for the direct visualization of receptor localization and dynamics under various physiological and pathological conditions. Related techniques, such as photoaffinity labeling, have been successfully used to identify protein subunits of the NMDA receptor, further underscoring the utility of ligand-based probes in receptor research. nih.gov
While the synthesis of a fluorescent this compound derivative has not been explicitly detailed in available research, the collective knowledge from SAR studies of dexoxadrol and the successful creation of fluorescent analogs for other NMDA receptor antagonists provide a strong rationale and a clear path for its future development as a valuable research tool. wikipedia.orgresearchgate.net
| Fluorescent Ligand (Analog) | Pharmacophore | Fluorophore | Target Receptor | Potential Application |
| Dansyl-Amantadine Conjugate | Amantadine | Dansyl | NMDA Receptor | Fluorescence Competition Assay nih.govresearchgate.net |
| Coumarin-Amantadine Conjugate | Amantadine | Coumarin | NMDA Receptor | Receptor Binding Studies nih.govresearchgate.net |
| GLP-1–MK-801 Conjugate | MK-801 | (Implicitly fluorescent via Fura-2AM in assays) | NMDA Receptor / GLP-1 Receptor | Calcium Imaging researchgate.netnih.gov |
| NGP1-01 (Indazole conjugate) | Polycyclic Amine | Indazole | NMDA Receptor | Calcium Flux Inhibition Assay nih.gov |
Comparative Pharmacology and Mechanistic Differentiation
Comparison with Endogenous Ligands and Natural Products
An endogenous ligand is a molecule naturally produced by the body, such as a neurotransmitter, that binds to a receptor to elicit a physiological response pharmacologycanada.org. The primary endogenous ligands relevant to Dexclamol's action are the catecholamines dopamine (B1211576) and norepinephrine (B1679862) wikipedia.orgfrontiersin.org. Dexclamol (B1208269) functions as an antagonist at the receptors for these neurotransmitters . This means it binds to the same receptors but does not activate them, thereby blocking the endogenous ligands from exerting their normal effects. This competitive antagonism is a cornerstone of its mechanism nih.gov.
In contrast, natural products are compounds derived from living organisms like plants, fungi, or marine life, which have long been a source of new drugs researchgate.netmdpi.comfrontiersin.org. While these natural compounds offer vast structural diversity, Dexclamol is a purely synthetic molecule, designed and synthesized through chemical processes . This synthetic origin allows for a highly specific structure, leading to a more targeted pharmacological profile compared to many complex, multi-component natural extracts.
A key differentiator between synthetic drugs like Dexclamol and endogenous ligands is often binding affinity. Synthetic ligands are frequently designed to have a higher affinity for their target receptor than the body's own molecules, contributing to their potency and duration of action.
Differentiation from Other Receptor Modulators (e.g., Butaclamol, Droperidol (B1670952), Fluphenazine)
Dexclamol's pharmacological character is sharply defined when compared to other neuroleptic agents, particularly its close relative Butaclamol and the butyrophenone (B1668137) Droperidol, and the phenothiazine (B1677639) Fluphenazine.
Droperidol: Studies directly comparing Dexclamol to Droperidol reveal both similarities and crucial differences.
Neuroleptic Efficacy: In animal models, Dexclamol was found to be as effective as Droperidol at the same dose for inducing a state of neurolepsy nih.gov.
Effects on Catecholamines: At lower doses, both compounds increase dopamine (DA) turnover without affecting norepinephrine (NE) turnover. However, at higher doses, both accelerate the turnover of DA and NE nih.gov.
Pharmacodynamics: The two drugs exhibit a similar onset of action. However, the duration of action for Droperidol is shorter than that of Dexclamol nih.gov.
Adrenergic Blockade: A major point of differentiation is their potency at adrenergic receptors. Dexclamol is a significantly weaker antagonist of norepinephrine. One study on isolated rabbit aortic strips showed Dexclamol to be approximately 15 times less potent than Droperidol in blocking noradrenaline-induced contractions nih.gov.
Fluphenazine: When compared with Fluphenazine, a potent phenothiazine antipsychotic, the primary differences lie in their pharmacokinetic profiles. Fluphenazine displays a slower onset of action but a longer duration of activity than Dexclamol nih.gov. The effects of an injection of Fluphenazine decanoate, a long-acting formulation, can last for four weeks or more, with its action becoming significant between 48 and 96 hours post-administration dominapharm.comfda.gov.ph.
| Compound | Key Differentiating Feature | Effect on Catecholamine Turnover | Adrenergic Blockade Potency | Pharmacodynamic Profile |
|---|---|---|---|---|
| Dexclamol hydrochloride | Active (+)-enantiomer only cdnsciencepub.com | Dose-dependent: Increases DA turnover at low doses; increases both DA and NE turnover at high doses nih.gov | Lower nih.gov | Shorter onset than Fluphenazine; longer duration than Droperidol nih.gov |
| Butaclamol | Racemic mixture (both enantiomers) cdnsciencepub.com | Activity resides in the (+)-enantiomer | N/A | N/A |
| Droperidol | Butyrophenone derivative | Dose-dependent: Increases DA turnover at low doses; increases both DA and NE turnover at high doses nih.gov | Higher (approx. 15x more potent than Dexclamol) nih.gov | Similar onset to Dexclamol, but shorter duration nih.gov |
| Fluphenazine | Phenothiazine derivative | Dopamine receptor blockade | N/A | Slower onset and longer duration than Dexclamol nih.gov |
Specificity Profile Across Receptor Families and Subtypes
Dexclamol's activity is marked by a high degree of specificity, which is evident in several key areas:
Stereochemical Specificity: The most profound aspect of its specificity is its stereoselectivity. The neuroleptic effects are produced by the (+)-Dexclamol enantiomer, while the (-)-Dexclamol enantiomer is ineffective nih.gov. This demonstrates that the target receptors have a precise three-dimensional structure that accommodates only the (+) isomer.
Receptor Family Targeting: Dexclamol's primary mechanism is the antagonism of central dopamine and norepinephrine receptors nih.gov. Its effects are largely concentrated within the catecholamine systems.
Dose-Dependent Selectivity: Research indicates a functional selectivity dependent on the dose. At lower doses, (+)-Dexclamol selectively increases dopamine turnover without altering that of norepinephrine . This suggests a higher affinity for or functional impact on dopamine receptors (or specific dopaminergic pathways) compared to noradrenergic ones at these concentrations. At higher doses, this selectivity is lost, and the turnover of both neurotransmitters is accelerated nih.gov.
| Parameter | Description for this compound | Reference |
|---|---|---|
| Stereospecificity | Activity is exclusive to the (+)-enantiomer; the (-)-enantiomer is inactive. | nih.gov |
| Primary Receptor Targets | Central dopamine and norepinephrine receptors. | nih.gov |
| Functional Selectivity | At low doses, selectively increases dopamine turnover. At high doses, increases both dopamine and norepinephrine turnover. | nih.gov |
Theoretical Advantages as a Selective Pharmacological Tool
The distinct pharmacological characteristics of this compound give it several theoretical advantages as a tool for scientific research.
Probing Receptor Stereochemistry: Because its activity is isolated to a single enantiomer, Dexclamol is an ideal instrument for studying the steric and conformational requirements of dopamine and norepinephrine receptors cdnsciencepub.com. The inactive (-)-enantiomer can serve as a perfect negative control in experiments, allowing researchers to isolate effects that are specifically due to receptor blockade.
Dissecting Neurotransmitter Systems: The dose-dependent selectivity of Dexclamol allows for the targeted investigation of dopaminergic versus noradrenergic systems. By using low doses, researchers can study the consequences of modulating dopamine pathways while leaving norepinephrine systems relatively unperturbed nih.gov.
Model for Receptor Antagonism: Its well-defined mechanism as a competitive antagonist at catecholamine receptors makes it a valuable model compound for broader studies into neurotransmitter regulation and receptor function .
Reduced Confounding Effects: Compared to less selective neuroleptics like Droperidol, Dexclamol's significantly lower potency in blocking peripheral adrenergic receptors could be advantageous in experimental designs focused on central nervous system effects, thereby minimizing potential confounding variables from cardiovascular changes nih.gov.
Advanced Research Applications and Methodological Contributions
Elucidation of Novel Signaling Pathways
Dexclamol (B1208269) hydrochloride has been a valuable tool in uncovering and characterizing novel signaling pathways. While its primary actions are associated with established neurotransmitter systems, its broader effects suggest modulation of intricate intracellular cascades. Research indicates that dexclamol may influence signaling pathways beyond its immediate receptor targets. For instance, its interaction with sigma-1 receptors suggests a role in modulating calcium signaling and protein stability, both of which are critical components of numerous signaling cascades. nih.gov The activation or inhibition of these receptors can trigger a domino effect, impacting downstream effectors and gene expression, thereby revealing previously unknown connections within the cellular signaling network.
Development of High-Throughput Screening Assays for Target Identification
The development of high-throughput screening (HTS) assays is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. bmglabtech.comevotec.com Dexclamol hydrochloride and its analogs have been utilized in the development and validation of such assays, particularly those aimed at identifying new ligands for dopamine (B1211576) and sigma receptors.
Radioligand binding assays, a fundamental HTS technique, often employ a labeled compound to quantify the binding of test compounds to a specific receptor. merckmillipore.comgiffordbioscience.com In this context, derivatives of dexclamol could be radiolabeled to serve as probes in competitive binding assays, helping to identify new chemical entities with affinity for these receptors. The stereospecificity of dexclamol is a key feature in these assays, allowing for the differentiation between enantiomers and the identification of compounds with specific isomeric activity. nih.gov
The establishment of robust HTS assays is crucial for identifying lead compounds for further development. nih.gov These assays must be sensitive, reliable, and scalable to accommodate large chemical libraries. The use of well-characterized compounds like dexclamol in the initial assay development phase helps to ensure the quality and relevance of the screening results. nih.govresearchgate.net
Contribution to Understanding Neurotransmitter Systems
This compound has significantly contributed to our understanding of various neurotransmitter systems, primarily the dopaminergic and, to a lesser extent, the noradrenergic systems. nih.gov Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and psychological processes. nih.govnih.gov
Dopaminergic System: Research has demonstrated that the (+)-enantiomer of dexclamol acts as a potent antagonist of dopamine receptors. This antagonism leads to an increase in dopamine turnover, a key indicator of receptor blockade. nih.gov By studying the effects of dexclamol on dopamine metabolism, researchers have gained valuable insights into the functioning of dopaminergic pathways and their role in various neurological conditions.
Noradrenergic System: While the primary effect of dexclamol at lower doses is on the dopamine system, higher doses have been shown to affect norepinephrine (B1679862) turnover as well. nih.gov This dual action has allowed for the dissection of the distinct and overlapping roles of these two critical catecholamine neurotransmitter systems.
Sigma Receptors: More recent research has highlighted the interaction of compounds structurally related to dexclamol with sigma receptors. nih.govplos.org Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled and are involved in a wide range of cellular functions. mdpi.com The study of how these compounds interact with sigma receptors has opened up new avenues for understanding their role in neurotransmission and their potential as therapeutic targets. nih.gov
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is another important target in the central nervous system. wikipedia.org While dexclamol itself is not a primary NMDA receptor antagonist, the study of structurally similar compounds has provided insights into the modulation of this receptor system. biorxiv.orgselleckchem.comtocris.com
The following table summarizes the key findings of dexclamol's interaction with various neurotransmitter systems:
| Neurotransmitter System | Effect of Dexclamol | Key Research Findings |
| Dopaminergic | Antagonism | Increases dopamine turnover, demonstrating stereospecificity. nih.gov |
| Noradrenergic | Antagonism (at higher doses) | Accelerates norepinephrine turnover at higher concentrations. nih.gov |
| Sigma Receptors | Modulation | Structurally related compounds bind to sigma-1 receptors, suggesting a role in modulating their activity. nih.govplos.org |
| NMDA Receptors | Indirect Modulation | Research on related compounds provides insights into the modulation of NMDA receptor function. biorxiv.orgselleckchem.comtocris.com |
Integration into Systems Biology Approaches for Network Analysis
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. unimi.itstanford.edu this compound, with its multiple receptor targets and downstream effects, serves as an excellent tool for such holistic analyses. By mapping the known interactions of dexclamol and observing its global effects on cellular networks, researchers can build and refine computational models of neuronal signaling. nih.gov
These models can help to predict off-target effects and identify novel nodes in the network that are modulated by the compound. This approach moves beyond a simple one-drug, one-target paradigm and embraces the complexity of biological systems. The integration of experimental data from studies with dexclamol into computational frameworks allows for a more comprehensive understanding of its mechanism of action and its impact on the broader biological network.
Use in Chemical Biology for Proteome-Wide Studies
Chemical biology utilizes small molecules to probe and understand biological processes. mdpi.com this compound can be employed as a chemical probe in proteome-wide studies to identify its direct and indirect interacting partners. Techniques such as affinity chromatography, where a derivative of dexclamol is immobilized on a solid support, can be used to pull down proteins that bind to it from a cell lysate. These proteins can then be identified using mass spectrometry.
Furthermore, advanced techniques like thermal proteome profiling (TPP) and solvent proteome profiling (SPP) can assess the engagement of a compound with its targets across the entire proteome. elifesciences.orgnih.gov In these methods, the stability of proteins to heat or solvent denaturation is measured in the presence and absence of the compound. A shift in the denaturation profile of a protein upon addition of dexclamol would indicate a direct or indirect interaction. These proteome-wide approaches provide an unbiased view of the compound's interactions and can reveal novel targets and off-targets, contributing to a more complete understanding of its biological effects. biorxiv.org
Future Directions and Unresolved Research Questions
Exploration of Uncharacterized Receptor Interactions
While dexclamol (B1208269) is known as a potent antagonist at dopamine (B1211576) D2-like receptors and an agonist at the sigma-1 receptor, its complete receptor interaction profile may be more complex. Future research should focus on comprehensively screening dexclamol hydrochloride against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. Studies have noted its effects on norepinephrine (B1679862) (NE) turnover at higher doses, suggesting potential interactions with adrenergic receptors that warrant further characterization. nih.gov For instance, one study found dexclamol to be significantly less potent than the standard neuroleptic droperidol (B1670952) in antagonizing the vasopressor effects of epinephrine, indicating nuanced adrenergic activity. nih.gov
Application in Novel In Vitro and In Vivo Systems
The utility of this compound as a pharmacological tool can be expanded by its application in more sophisticated and disease-relevant experimental models.
Advanced In Vitro Models: Future studies should move beyond simple cell lines to employ advanced in vitro systems that better mimic human physiology. criver.com These include:
Human induced Pluripotent Stem Cells (iPSCs): Using iPSC-derived neurons from patients with specific neurological or psychiatric disorders would allow for the investigation of dexclamol's effects in a genetically relevant context.
Organoids: Brain organoids can model complex neural development and circuitry, offering a platform to study how dexclamol impacts these processes.
Microphysiology Systems (MPS): "NASH in a dish" and other MPS can model complex diseases and could be adapted to study neuroinflammation or other processes where dexclamol's target receptors are implicated. criver.com
Novel In Vivo Systems: While rat models have been foundational nih.govnih.gov, applying dexclamol to other animal models could provide new insights. For example, using zebrafish, which are transparent in their larval stage, could allow for high-throughput screening and direct visualization of neuronal activity in response to the compound. scholaris.ca
Integration with Multi-Omics Data for Comprehensive Mechanistic Insight
To achieve a systems-level understanding of dexclamol's effects, future research must integrate pharmacological studies with multi-omics approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular and systemic changes induced by this compound. embopress.org
Transcriptomics: RNA sequencing of cells or tissues treated with dexclamol can reveal changes in gene expression downstream of its primary receptor targets. frontiersin.orgmdpi.com This could identify entire pathways and gene networks modulated by the compound.
Proteomics: Mass spectrometry-based proteomics can quantify changes in protein expression and post-translational modifications, providing a direct link between receptor activation and cellular function. mdpi.comembopress.org
Metabolomics: Analyzing the metabolic profile after dexclamol administration can uncover shifts in cellular energy and neurotransmitter metabolism.
Integrating these datasets can reveal novel biomarkers of drug response and uncover unexpected mechanisms of action. nih.govmdpi.com For example, a multi-omics analysis could clarify the downstream consequences of the increased dopamine turnover observed in earlier studies. nih.gov
Development of Optogenetic or Chemogenetic Tools Based on this compound
The fields of optogenetics and chemogenetics have revolutionized neuroscience by allowing precise spatial and temporal control of specific neuronal populations. nih.govnih.gov
Chemogenetics: This approach uses "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs), which are engineered GPCRs that respond only to specific, otherwise inert, synthetic ligands. nih.govtocris.comcas.cz While dexclamol itself is not an inert ligand, its structure could serve as a scaffold for the development of novel ligands for newly designed DREADDs. Developing a DREADD system based on a dexclamol-like structure could offer a new tool with a unique pharmacological profile for manipulating neuronal circuits.
Optogenetics: This technique uses light to control light-sensitive proteins. scholaris.caelifesciences.org A related field, optopharmacology or chemical optogenetics, involves developing photoswitchable ligands that can activate or deactivate a receptor in response to specific wavelengths of light. nih.govacs.org A photoswitchable version of dexclamol could provide researchers with an unprecedented ability to turn its antagonist activity at dopamine or other receptors on and off with millisecond precision in specific brain regions, offering a powerful tool to dissect neural circuits. elifesciences.orgnih.gov
Theoretical Frameworks for Predicting Ligand-Induced Cellular Outcomes
Computational and theoretical models are becoming increasingly vital for predicting how a drug will affect a cell or organism. mdpi.comnih.gov Future work should focus on developing robust theoretical frameworks to predict the cellular outcomes of this compound binding.
Molecular Docking and Simulation: Advanced computational strategies, such as molecular docking and molecular dynamics simulations, can predict the binding poses and affinities of dexclamol at both known and uncharacterized receptors.
Machine Learning and AI: By training machine learning algorithms on existing data, it may be possible to predict off-target interactions or identify structural motifs linked to specific cellular responses. nih.gov
By developing these predictive frameworks, researchers can better hypothesize the full spectrum of dexclamol's effects, guide experimental design, and accelerate the discovery of its functional roles in complex biological systems.
Q & A
Q. What experimental designs enable cross-disciplinary studies integrating this compound’s pharmacokinetics and metabolic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
